4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE
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Overview
Description
4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE is an organic compound with the molecular formula C24H19NO4S and a molecular weight of 417.48 g/mol. This compound belongs to the class of quinolinones, which are known for their diverse biological activities and applications in various fields such as pharmacy, medicine, and engineering .
Preparation Methods
The synthesis of 4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with 4-(phenylsulfonyl)quinoline-3-carbaldehyde under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield quinolinone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and engineering applications.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE can be compared with other quinolinone derivatives such as:
- (E)-3-(benzylidene)-2-(3-nitrophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4-(1H)-one (NFQ)
- (E)-3-(benzylidene)-2-(4-bromophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4-(1H)-one (BFQ)
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
IUPAC Name |
[4-(benzenesulfonyl)quinolin-3-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4S/c1-2-29-18-14-12-17(13-15-18)23(26)21-16-25-22-11-7-6-10-20(22)24(21)30(27,28)19-8-4-3-5-9-19/h3-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURBEOBKWUGSTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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